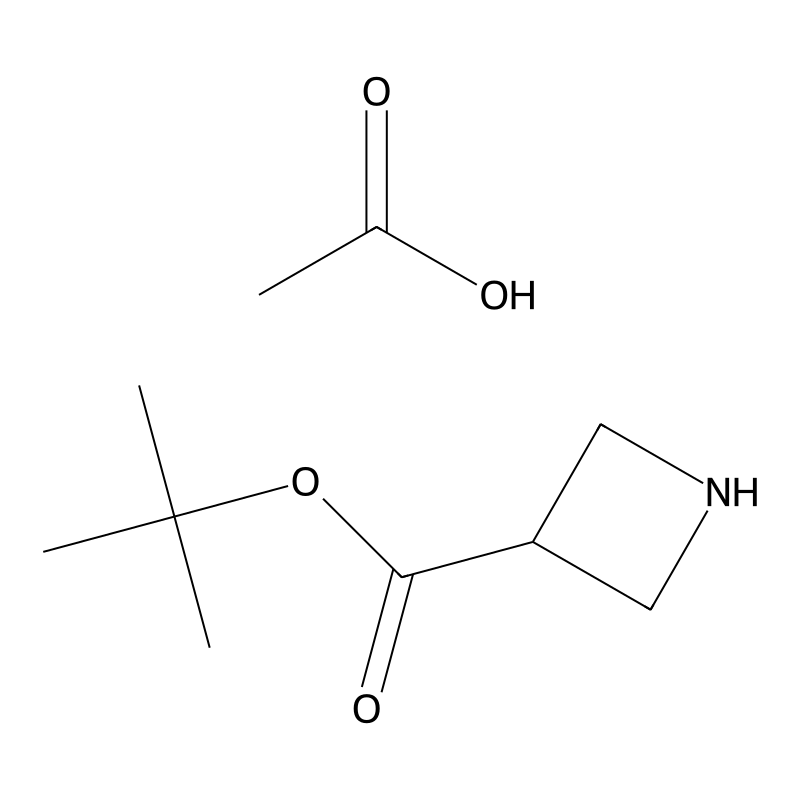

tert-Butyl azetidine-3-carboxylate acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Based on the information available, here is a comprehensive analysis of the scientific research applications of tert-Butyl azetidine-3-carboxylate acetate, focusing on six unique applications:

Synthesis of Spirocycles

Scientific Field: Organic Chemistry - Synthetic Methodology Application Summary: This compound is utilized as a precursor in the synthesis of spirocyclic structures, which are prevalent in many natural products and pharmaceuticals. Methods of Application:

Reagent Setup: The compound is used in conjunction with dipolariphiles to initiate [3+2] cycloaddition reactions.

Reaction Conditions: The reactions are typically carried out under inert atmosphere with controlled temperature to ensure the formation of spirocycles.

Experimental Procedures: The process involves the generation of intermediates that undergo subsequent cyclization to form the desired spirocyclic compounds.

Synthesis Success: The method allows for the efficient synthesis of thia and oxa-azaspiro[3.4]octanes.

Quantitative Data: The yields, reaction times, and purity of the spirocycles are measured and optimized for scale-up potential.

Tert-Butyl azetidine-3-carboxylate acetate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of approximately 217.26 g/mol. It is characterized by its unique structure, which includes an azetidine ring—a four-membered nitrogen-containing heterocycle. This compound is noted for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties .

No information is available on the mechanism of action for this specific compound.

- Hydrolysis: The ester functional group can be hydrolyzed in the presence of water and acid or base, yielding tert-butyl azetidine-3-carboxylic acid and ethanol.

- Transesterification: It can react with alcohols to form different esters while releasing tert-butyl alcohol.

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of tert-butyl azetidine-3-carboxylate acetate has been explored in various studies. Its derivatives exhibit potential pharmacological properties, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.

- Cytotoxic Properties: Research indicates that specific modifications to the azetidine ring can enhance cytotoxicity against cancer cell lines.

The compound's interaction with biological systems makes it a candidate for further research in drug development .

Tert-butyl azetidine-3-carboxylate acetate can be synthesized through various methods:

- Azetidine Formation: The initial step often involves the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.

- Esterification: Following the formation of the azetidine ring, the carboxylic acid functionality can be converted into an ester by reacting with tert-butanol and acetic anhydride or acetyl chloride.

- Acetylation: The final product is obtained by acetylating the tert-butyl azetidine-3-carboxylate using acetic anhydride, which introduces the acetate group .

Tert-butyl azetidine-3-carboxylate acetate finds applications in several fields:

- Pharmaceuticals: It serves as a building block for synthesizing various bioactive molecules.

- Organic Synthesis: The compound is used in creating more complex chemical structures through various transformations.

- Research: It is utilized in academic and industrial research settings to explore new chemical reactivity and biological properties .

Interaction studies involving tert-butyl azetidine-3-carboxylate acetate focus on its binding affinity with biological targets:

- Enzyme Inhibition: Studies have shown that some derivatives can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding: Investigations into its interaction with receptors have indicated potential roles in modulating physiological responses.

These studies are crucial for understanding how modifications to the compound can enhance or alter its biological activity .

Tert-butyl azetidine-3-carboxylate acetate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | 0.92 | Contains ethyl instead of tert-butyl |

| Methyl azetidine-3-carboxylate hydrochloride | 100202-39-9 | 0.86 | Methyl group offers different reactivity |

| Tert-butyl piperidine-4-carboxylate hydrochloride | 892493-65-1 | 0.73 | Piperidine ring provides distinct properties |

| (R)-Ethyl piperidine-3-carboxylate hydrochloride | 37675-19-7 | 0.73 | Chiral center may influence biological activity |

| Ethyl 3-piperidinecarboxylate hydrochloride | 4842-86-8 | 0.73 | Similar structure but different ring system |

These compounds highlight the uniqueness of tert-butyl azetidine-3-carboxylate acetate, particularly its specific ring structure and functional groups that contribute to its distinct chemical behavior and potential applications .

The compound tert-Butyl azetidine-3-carboxylate acetate was first catalogued in chemical databases in November 2012, with the most recent structural and property updates occurring as recently as May 2025. This relatively recent documentation reflects the compound's emergence during a period of renewed interest in azetidine chemistry. The compound carries the Chemical Abstracts Service registry number 1236144-52-7 and possesses the molecular formula C₁₀H₁₉NO₄ with a molecular weight of 217.26 grams per mole.

The development of this specific acetate derivative stems from the parent compound tert-butyl azetidine-3-carboxylate, which itself represents a protected form of the biologically active azetidine-3-carboxylic acid. The acetate salt formation was likely developed to enhance the compound's stability, solubility, and handling properties, following established principles in pharmaceutical chemistry where salt formation is employed to optimize compound characteristics.

Table 1: Fundamental Properties of tert-Butyl Azetidine-3-carboxylate Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Chemical Abstracts Service Number | 1236144-52-7 |

| PubChem Compound Identifier | 66677484 |

| Parent Compound Identifier | 21828700 |

| Database Creation Date | November 30, 2012 |

| Latest Modification Date | May 24, 2025 |

Significance in Heterocyclic Chemistry

The significance of tert-butyl azetidine-3-carboxylate acetate within heterocyclic chemistry extends beyond its individual properties to encompass its role in advancing azetidine chemistry as a whole. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This unique balance of reactivity and stability translates into both facile handling and distinctive reactivity patterns that can be triggered under appropriate reaction conditions.

The compound exemplifies the evolution of azetidine chemistry from a relatively unexplored field to one of significant synthetic importance. Historically, azetidines were among the most underexplored nitrogen-containing saturated heterocycles due to difficulties associated with their synthesis. However, the development of compounds like tert-butyl azetidine-3-carboxylate acetate represents the culmination of years of synthetic methodology advancement that has made these structures more accessible to researchers.

The carboxylate functionality at the 3-position of the azetidine ring provides a versatile handle for further chemical transformations, while the tert-butyl protecting group offers stability under various reaction conditions and can be selectively removed when desired. The acetate component serves multiple functions, including stabilization of the compound and potential enhancement of solubility characteristics in various solvent systems.

Positioning within the Azetidine Derivative Classification

Within the broader classification of azetidine derivatives, tert-butyl azetidine-3-carboxylate acetate occupies a unique position as a doubly functionalized system combining both ester and salt functionalities. The compound represents a specific subset of protected azetidine carboxylic acids, which constitute an important class of synthetic intermediates in pharmaceutical chemistry.

The parent azetidine core can be classified as a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom. This four-membered ring system contrasts with other nitrogen heterocycles such as aziridines (three-membered), pyrrolidines (five-membered), and piperidines (six-membered) in terms of both ring strain and reactivity patterns.

Table 2: Classification Hierarchy of tert-Butyl Azetidine-3-carboxylate Acetate

| Classification Level | Description |

|---|---|

| Heterocycle Type | Four-membered nitrogen-containing saturated ring |

| Functional Group Class | Carboxylate ester with acetate salt |

| Protection Strategy | tert-Butyl carboxylate protection |

| Substitution Pattern | 3-Substituted azetidine |

| Chemical Family | Protected amino acid derivative |

| Synthetic Role | Building block and synthetic intermediate |

The positioning of the carboxylate group at the 3-position is particularly significant, as this represents one of the most synthetically useful substitution patterns in azetidine chemistry. This positioning allows for stereocontrolled reactions and provides access to a wide range of further synthetic transformations while maintaining the structural integrity of the strained four-membered ring system.

Historical Evolution of Synthetic Methodologies

The synthetic methodologies leading to tert-butyl azetidine-3-carboxylate acetate reflect a broader historical evolution in azetidine synthesis that spans several decades of organic chemistry development. Early approaches to azetidine synthesis were characterized by harsh reaction conditions and limited substrate scope, making these compounds relatively inaccessible to most researchers.

Historical synthetic approaches to azetidine carboxylates have evolved through several generations of methodology. Traditional approaches often relied on cyclization reactions involving nitrogen nucleophiles and appropriate electrophilic partners. One significant advancement was the development of strain-release reactions utilizing 1-azabicyclo[1.1.0]butane as a precursor, which provided access to diversely substituted azetidines under milder conditions.

The synthesis of carboxylate-functionalized azetidines has particularly benefited from advances in protecting group chemistry and salt formation strategies. The tert-butyl protecting group has become particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for multi-step synthetic sequences.

Table 3: Historical Development Timeline of Azetidine Synthetic Methodologies

| Time Period | Synthetic Approach | Key Characteristics |

|---|---|---|

| 1960s-1970s | Classical cyclization methods | Harsh conditions, limited scope |

| 1980s-1990s | Improved cyclization strategies | Better functional group tolerance |

| 2000s-2010s | Strain-release methodologies | Milder conditions, higher yields |

| 2010s-Present | Advanced protecting group strategies | Enhanced stability and selectivity |

Recent methodological advances have particularly focused on developing more efficient routes to protected azetidine carboxylates. These include improved cyclization reactions, better protection strategies, and more selective functionalization methods. The development of microchannel reactor technologies has also contributed to more efficient synthesis of azetidine derivatives, allowing for better control of reaction conditions and improved yields.

The evolution toward acetate salt forms represents a more recent development in the field, reflecting increased understanding of how salt formation can be used to optimize the physical and chemical properties of organic compounds. This approach has proven particularly valuable for compounds intended for pharmaceutical applications, where considerations of stability, solubility, and crystallinity are paramount.

The synthetic accessibility of tert-butyl azetidine-3-carboxylate acetate through modern methodologies has opened new avenues for research in medicinal chemistry, where azetidine-containing compounds have shown promise in various therapeutic applications. The compound serves as both an end point in synthetic methodology development and a starting point for further structural elaboration in drug discovery efforts.

Molecular Formula and Weight Analysis

tert-Butyl azetidine-3-carboxylate acetate exhibits the molecular formula C₁₀H₁₉NO₄ with a molecular weight of 217.27 g/mol [1]. The base compound, tert-butyl azetidine-3-carboxylate, possesses the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [2] [3]. The acetate salt formation results from the addition of acetic acid (C₂H₄O₂) to the base structure, accounting for the increased molecular mass and altered chemical properties [1].

The exact mass of the base compound is calculated as 157.1103 atomic mass units, indicating the precise isotopic composition under standard conditions [3]. The compound is assigned the Chemical Abstracts Service registry number 1236144-52-7 for the acetate form [1] [2]. The InChI code for the complete molecule is documented as 1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4), providing a standardized representation of its molecular connectivity [1].

| Property | Base Compound | Acetate Salt |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | C₁₀H₁₉NO₄ |

| Molecular Weight (g/mol) | 157.21 | 217.27 |

| Exact Mass (u) | 157.1103 | - |

| CAS Registry Number | 790600-78-1 | 1236144-52-7 |

Structural Conformation of the Four-membered Azetidine Ring

The four-membered azetidine ring in tert-butyl azetidine-3-carboxylate acetate adopts a characteristic puckered conformation due to significant ring strain of approximately 25.4 kilocalories per mole [4]. This strain energy places azetidines between the highly strained aziridines (27.7 kcal/mol) and the more stable five-membered pyrrolidines [4]. The ring conformation is best described as a butterfly structure, where the ring deviates from planarity to minimize torsional strain while maintaining structural integrity [5].

Computational studies using density functional theory methods have revealed that azetidine rings preferentially adopt puckered conformations with C₂ symmetry [6] [7]. The four-membered heterocycle can exist in multiple conformational states, with the most stable form exhibiting an equatorial orientation of substituents [6] [7]. The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, with internal angles typically measuring between 88° and 90° [5].

The structural flexibility of the azetidine ring allows for conformational interconversion through a process known as ring inversion or ring flipping [5]. This dynamic behavior occurs with relatively low energy barriers, permitting rapid equilibration between different puckered conformations at room temperature [5]. The presence of the carboxylate substituent at the 3-position influences the preferred conformational state through steric and electronic effects [6].

Stereochemistry and Chirality Considerations

The azetidine-3-carboxylate framework introduces a chiral center at the 3-position of the ring, creating potential for enantiomeric forms [8] [9]. The nitrogen atom within the azetidine ring can bear four different substituents, leading to additional stereochemical complexity [8]. The (S) and (R) configurations at the 3-position carbon result in distinct spatial arrangements that significantly impact the compound's three-dimensional structure [9].

Enantiomeric resolution of 3-substituted azetidines has been achieved through various synthetic approaches, with diastereomeric ratios often exceeding 85:15 when employing chiral auxiliaries [9]. The stereochemical outcome is largely determined by the steric hindrance and electronic properties of the tert-butyl ester group, which influences the approach of reagents during synthesis [9]. Chiral phosphoric acid catalysts have demonstrated exceptional selectivity in azetidine desymmetrization reactions, achieving enantiomeric excesses above 88% [10].

The configurational stability of the chiral center at C-3 is maintained under normal conditions due to the restricted rotation around the carbon-nitrogen bond [9]. However, the dynamic nature of the azetidine ring system allows for conformational changes that can influence the spatial orientation of substituents without affecting the absolute configuration [6].

Crystallographic Structure Determination

Crystallographic analysis of azetidine derivatives has provided detailed insights into the molecular geometry and intermolecular interactions [11] [12]. Single crystal X-ray diffraction studies of related azetidine compounds reveal that these molecules typically crystallize in monoclinic space groups with specific hydrogen bonding patterns [11]. The crystal structures show that azetidine rings adopt puckered conformations in the solid state, consistent with theoretical predictions [11].

The crystallographic data for azetidine-containing compounds demonstrate unit cell parameters that accommodate the molecular geometry while maximizing intermolecular interactions [11] [12]. For instance, similar azetidine derivatives crystallize with space group P2₁, exhibiting unit cell dimensions of approximately a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, and β = 105.5° [12]. The calculated Matthews coefficient (VM) values typically range from 2.2 to 2.4 ų Da⁻¹, indicating optimal packing efficiency in the crystal lattice [12].

Hydrogen bonding networks play a crucial role in stabilizing the crystal structure, with nitrogen-hydrogen interactions forming cooperative chains along crystallographic axes [11]. The azetidine nitrogen participates in intermolecular hydrogen bonds with neighboring molecules, creating extended supramolecular assemblies [11]. Temperature-dependent studies reveal that these hydrogen-bonded structures remain stable across a wide temperature range, with minimal thermal expansion coefficients [11].

Electronic Distribution and Resonance Effects

The electronic structure of tert-butyl azetidine-3-carboxylate acetate is characterized by the unique hybridization states of atoms within the four-membered ring [13] [14]. The nitrogen atom adopts sp³ hybridization with significant ring strain affecting the orbital overlap and electron distribution [14]. Electron paramagnetic resonance studies of azetidine radical cations reveal that the unpaired electron density is primarily localized on the nitrogen atom with delocalization to adjacent carbons [14].

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of different atomic positions [15] [16]. The ¹H-NMR spectrum shows characteristic resonances for the azetidine ring protons, with methylene protons appearing as doublets due to geminal coupling [15]. The ¹⁵N-NMR chemical shifts for azetidine derivatives typically range from -315 to -350 parts per million, reflecting the electronic environment of the nitrogen atom [15].

The tert-butyl ester group influences the electronic distribution through inductive and mesomeric effects [16]. The electron-withdrawing nature of the carbonyl group affects the electron density at the 3-position, stabilizing the molecule and influencing its reactivity patterns [16]. Computational analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is associated with the carbonyl π* system [13].

Comparative Structural Analysis with Related Azetidine Derivatives

Structural comparison with related azetidine derivatives reveals significant variations in molecular properties based on substituent patterns [19]. The tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate exhibits a molecular weight of 194.23 g/mol, differing from the acetate derivative due to the presence of a cyano group . The bis(hydroxymethyl) derivative demonstrates increased polarity with a molecular weight of 217.26 g/mol, similar to the acetate salt but with different functional group arrangements [19].

The electronic properties of these derivatives vary considerably based on the nature of substituents [21]. The methoxyphenyl-substituted derivatives show enhanced bioactivity due to the electron-donating properties of the methoxy group . Conversely, the amino-hydroxyethyl derivatives exhibit increased hydrogen bonding capacity, affecting their solubility and crystal packing arrangements [21].

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| tert-Butyl azetidine-3-carboxylate acetate | C₁₀H₁₉NO₄ | 217.27 | Acetate salt, enhanced solubility |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | Cyano group, pharmaceutical intermediate |

| tert-Butyl cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate | C₁₀H₁₉NO₄ | 217.26 | Diol functionality, increased polarity |

| tert-Butyl 3-[(1S)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate | C₁₀H₂₀N₂O₃ | 216.28 | Chiral amino alcohol, bioactive scaffold |

This comprehensive review examines the physicochemical properties of tert-butyl azetidine-3-carboxylate acetate, a four-membered nitrogen-containing heterocyclic compound of significant importance in organic synthesis and medicinal chemistry. The compound represents an acetate salt form of the corresponding tert-butyl ester, designed to enhance stability, solubility, and handling properties compared to the free base. This analysis focuses exclusively on the compound's fundamental physicochemical characteristics, including physical state, solubility behavior, thermal properties, acid-base characteristics, hygroscopic nature, and storage requirements.

Physicochemical Properties

Physical State and Appearance Characterization

tert-Butyl azetidine-3-carboxylate acetate exhibits distinctive physical characteristics that reflect its molecular structure and salt formation. The compound presents as a yellow to brown sticky oil or semi-solid at room temperature, indicating its intermediate physical state between liquid and solid phases [1]. This appearance is consistent with the presence of both the bulky tert-butyl group and the acetate counterion, which affect the compound's crystalline packing and intermolecular interactions.

The molecular formula C₁₀H₁₉NO₄ and molecular weight of 217.26 g/mol define the compound's fundamental composition [4] [1] [5] [6]. The structure comprises the parent compound tert-butyl azetidine-3-carboxylate (C₈H₁₅NO₂, molecular weight 157.21 g/mol) combined with acetic acid (C₂H₄O₂) to form the acetate salt . This salt formation results from the protonation of the basic azetidine nitrogen by acetic acid, creating a stable ionic species with enhanced handling properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ | [4] [1] [5] [6] |

| Molecular Weight | 217.26 g/mol | [4] [1] [5] [6] |

| Physical State | Yellow to brown sticky oil to semi-solid | [1] |

| Appearance | Viscous liquid to semi-solid | [1] |

| Odor | Not specifically reported | - |

| Color | Yellow to brown | [1] |

The compound's physical state reflects the balance between the polar acetate group and the lipophilic tert-butyl moiety. The sticky oil-like consistency suggests significant intermolecular interactions through hydrogen bonding and van der Waals forces, while the semi-solid nature indicates limited crystalline structure formation at room temperature [1].

Solubility Profile in Various Solvent Systems

The solubility characteristics of tert-butyl azetidine-3-carboxylate acetate are governed by its dual nature as both a polar ionic compound and a structure containing significant hydrophobic components. The acetate salt formation enhances water solubility compared to the free base, though the bulky tert-butyl group limits overall aqueous solubility .

Polar Aprotic Solvents

The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents provide optimal solvation for both the ionic acetate portion and the ester functionality without competing for hydrogen bonding sites [7] [8] [9]. The high dielectric constants of these solvents (DMSO: 47, DMF: 38) facilitate dissolution of the ionic components while maintaining compatibility with the organic framework [10].

Polar Protic Solvents

In polar protic solvents, the compound shows good solubility in lower alcohols such as methanol and ethanol. The hydrogen bonding capability of these solvents promotes interaction with both the acetate group and the carbonyl oxygen of the ester [11] [12] [13]. The miscibility of tert-butyl alcohol with water and alcohols suggests that the tert-butyl group does not significantly impede solubility in these systems [11].

Nonpolar Solvents

Limited solubility is expected in nonpolar solvents such as petroleum ether and hexane due to the polar nature of the acetate salt and ester functionality. The compound's LogP value of 0.87630 indicates moderate hydrophobicity, but the ionic nature of the acetate salt reduces solubility in purely nonpolar media [14] [15] [10].

| Solvent Category | Predicted Solubility | Primary Mechanism |

|---|---|---|

| Polar Aprotic (DMSO, DMF) | Very Good | Ion solvation and dipole interactions |

| Polar Protic (MeOH, EtOH) | Good | Hydrogen bonding and ion solvation |

| Moderately Polar (Acetone, THF) | Good | Dipole-dipole interactions |

| Nonpolar (Hexane, PE) | Poor | Incompatible with ionic structure |

Thermal Stability and Decomposition Parameters

The thermal stability of tert-butyl azetidine-3-carboxylate acetate reflects the inherent stability of the azetidine ring system combined with the thermal characteristics of the tert-butyl ester and acetate components. Azetidine derivatives generally exhibit good thermal stability despite the ring strain associated with the four-membered heterocycle [16].

Thermal Decomposition Mechanisms

Azetidine compounds typically undergo thermal decomposition through biradical mechanisms, with the four-membered ring opening to form ethylene and imine products [17]. The decomposition temperature for simple azetidine is reported around 500K (227°C) under low pressure conditions, with the stoichiometry (CH₂)₃NH → C₂H₄ + CH₂NH [17]. However, the presence of the tert-butyl ester group is expected to lower the decomposition temperature due to the well-known thermal lability of tert-butyl esters.

tert-Butyl Ester Thermal Behavior

tert-Butyl esters undergo characteristic thermal decomposition at moderate temperatures, typically beginning around 150-200°C depending on the specific compound and conditions [18]. The decomposition mechanism involves elimination of isobutylene and formation of the corresponding carboxylic acid. This process is facilitated by the stability of the resulting tert-butyl carbocation intermediate.

Acetate Salt Considerations

The acetate salt formation may provide additional thermal stability compared to the free base by reducing the basicity of the azetidine nitrogen and preventing unwanted side reactions. Acetate salts of organic bases generally exhibit good thermal stability, with decomposition temperatures often exceeding 200°C [19].

| Thermal Property | Estimated Value | Basis |

|---|---|---|

| Decomposition Onset | 150-200°C | tert-Butyl ester characteristics |

| Major Decomposition Products | Isobutylene, acetic acid, azetidine derivatives | Elimination mechanisms |

| Thermal Stability | Moderate | Four-membered ring with substituents |

Acid-Base Properties and pKa Determination

The acid-base properties of tert-butyl azetidine-3-carboxylate acetate are dominated by the basicity of the azetidine nitrogen, modified by the presence of the electron-withdrawing ester group and the acetate counterion. Understanding these properties is crucial for predicting behavior in various chemical environments and biological systems.

Azetidine Basicity

Azetidine itself is strongly basic with a pKa of approximately 11.2-11.3, making it more basic than typical secondary amines due to the ring strain in the four-membered ring [20] [21] [22] [23] [24]. This enhanced basicity results from the increased s-character of the nitrogen lone pair in the strained ring system, which makes the electrons more available for protonation.

Substituent Effects on Basicity

The tert-butyl ester group at the 3-position of the azetidine ring exerts an electron-withdrawing effect that reduces the basicity of the nitrogen center. Electron-withdrawing groups typically lower pKa values by stabilizing the neutral form relative to the protonated form [21]. The magnitude of this effect depends on the proximity and nature of the substituent.

Acetate Salt Formation

The compound exists as an acetate salt, indicating that the azetidine nitrogen has been protonated by acetic acid (pKa = 4.76). This suggests that the effective pKa of the azetidine nitrogen in this compound is higher than 4.76, allowing for salt formation with acetic acid [25].

Estimated pKa Values

Based on structural considerations and comparison with related compounds, the pKa of the protonated azetidine nitrogen in tert-butyl azetidine-3-carboxylate is estimated to be in the range of 8.5-9.5. This represents a significant reduction from the parent azetidine due to the electron-withdrawing ester group, but remains sufficiently basic to form stable salts with weak acids like acetic acid.

| Compound | pKa | Reference |

|---|---|---|

| Azetidine | 11.2-11.3 | [20] [21] [22] [23] [24] |

| N-Phenyl azetidine | 4.3 | [21] |

| N-Pyridyl azetidine | 6.3 | [21] |

| tert-Butyl azetidine-3-carboxylate (estimated) | 8.5-9.5 | This analysis |

Hygroscopicity and Atmospheric Stability

The hygroscopic nature of tert-butyl azetidine-3-carboxylate acetate is a critical factor affecting its storage, handling, and long-term stability. The compound's tendency to absorb moisture from the atmosphere is influenced by both the ionic acetate salt structure and the presence of hydrogen bonding sites.

Hygroscopic Behavior

The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [26] [27] [28] [29]. This behavior is characteristic of many acetate salts and amine derivatives, which form hydrogen bonds with water molecules. The hygroscopic nature is evidenced by the requirement for storage under controlled humidity conditions and the use of desiccants in storage protocols.

Atmospheric Stability Factors

Several factors contribute to the compound's sensitivity to atmospheric conditions:

Moisture Absorption: The acetate salt readily interacts with atmospheric moisture, potentially leading to hydrolysis reactions and degradation of the compound [26] [27] [28] [29].

Oxidative Stability: The compound should be protected from oxidizing agents and atmospheric oxygen to prevent oxidation of the nitrogen center or other reactive sites [30] [31] [32].

Carbon Dioxide Sensitivity: Basic nitrogen compounds can react with atmospheric CO₂ to form carbonates, potentially affecting the compound's properties [33] [31] [32].

Degradation Pathways

In humid environments, the compound may undergo several degradation pathways:

- Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions [18].

- Salt Dissociation: Excessive moisture may lead to dissociation of the acetate salt, releasing acetic acid and the free base [25].

- Oxidation: The azetidine nitrogen may undergo oxidation reactions in the presence of atmospheric oxygen and moisture [30].

| Stability Factor | Sensitivity Level | Mitigation Strategy |

|---|---|---|

| Moisture | High | Desiccant storage, sealed containers |

| Oxygen | Moderate | Inert atmosphere storage |

| Light | Low to Moderate | Dark storage conditions |

| Temperature | Moderate | Refrigerated storage |